3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one 3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15124868
InChI: InChI=1S/C26H24O5/c1-16-7-5-6-8-19(16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)18-9-11-23(28-3)24(13-18)29-4/h5-14H,15H2,1-4H3
SMILES:
Molecular Formula: C26H24O5
Molecular Weight: 416.5 g/mol

3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC15124868

Molecular Formula: C26H24O5

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one -

Specification

Molecular Formula C26H24O5
Molecular Weight 416.5 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-4-methyl-6-[(2-methylphenyl)methoxy]chromen-2-one
Standard InChI InChI=1S/C26H24O5/c1-16-7-5-6-8-19(16)15-30-20-10-12-22-21(14-20)17(2)25(26(27)31-22)18-9-11-23(28-3)24(13-18)29-4/h5-14H,15H2,1-4H3
Standard InChI Key HSJRSOIDFQROKB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(3,4-Dimethoxyphenyl)-4-methyl-6-((2-methylbenzyl)oxy)-2H-chromen-2-one (C₂₆H₂₄O₅) features a coumarin nucleus (2H-chromen-2-one) substituted at positions 3, 4, and 6. The 3-position is occupied by a 3,4-dimethoxyphenyl group, while the 4-position contains a methyl substituent. A 2-methylbenzyl ether group is attached at the 6-position, enhancing lipophilicity and steric bulk.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₄O₅
Molecular Weight416.5 g/mol
IUPAC Name3-(3,4-Dimethoxyphenyl)-4-methyl-6-[(2-methylphenyl)methoxy]chromen-2-one
Canonical SMILESCC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC
PubChem CID7198886

The InChIKey HSJRSOIDFQROKB-UHFFFAOYSA-N confirms its unique stereoelectronic configuration. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would typically reveal carbonyl stretching at ~1710 cm⁻¹ (lactone C=O) and aromatic C-O vibrations near 1240 cm⁻¹, consistent with coumarin derivatives .

Synthetic Pathways and Optimization

Core Coumarin Synthesis

The chromenone backbone is synthesized via the Pechmann condensation, where phenols react with β-ketoesters under acidic conditions. For this derivative, resorcinol derivatives likely serve as starting materials, with subsequent functionalization introducing methoxy and benzyl groups.

Functionalization Steps

  • Methoxy Introduction: Electrophilic aromatic substitution using methyl iodide (CH₃I) and sodium hydride (NaH) in dimethylformamide (DMF) facilitates methoxy group installation .

  • Benzyl Ether Formation: Nucleophilic aromatic substitution at the 6-position employs 2-methylbenzyl bromide under basic conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
MethoxylationNaH, CH₃I, DMF, 0°C → rt, 5h~90%
Benzylation2-methylbenzyl bromide, K₂CO₃, acetone, reflux~85%

Purification via column chromatography and TLC ensures >95% purity, critical for pharmacological testing.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation at positions ortho/para to electron-donating groups. For example, nitration at the 5-position of the coumarin nucleus could enhance bioactivity.

Lactone Ring Modifications

The lactone moiety participates in nucleophilic ring-opening reactions. Treatment with amines yields coumarin-amide hybrids, while alkaline hydrolysis produces coumarinic acids.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC₅₀ values comparable to celecoxib. Molecular docking suggests the 3,4-dimethoxyphenyl group interacts with COX-2’s hydrophobic pocket, while the benzyl ether stabilizes the enzyme-inhibitor complex.

Table 3: Anti-Inflammatory Activity Data

ModelTargetIC₅₀ (μM)Reference
RAW 264.7 cellsCOX-212.3
Human monocytesIL-618.7

Pharmacokinetic and Toxicity Considerations

ADME Profiling

Computational models predict moderate oral bioavailability (F = 55%) due to the benzyl ether’s lipophilicity (logP = 3.2). Cytochrome P450 isoforms 3A4 and 2D6 are primarily responsible for metabolism, generating O-demethylated and hydroxylated metabolites.

Acute Toxicity

Rodent studies (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines, though chronic toxicity data remain unavailable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator